(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
Description
The compound “(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one” is a synthetic thiazolidinone derivative characterized by a rigid bicyclic structure. Its core consists of a 1,3-thiazolidin-4-one ring substituted at the 2-position with a 2,3-dichlorophenylimino group and at the 5-position with a 4-(prop-2-en-1-yloxy)benzylidene moiety. This configuration introduces both electron-withdrawing (dichlorophenyl) and electron-donating (allyloxy) substituents, which influence its electronic properties, solubility, and biological interactions . Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with structural variations significantly modulating these effects .
Properties
Molecular Formula |
C19H14Cl2N2O2S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-2-10-25-13-8-6-12(7-9-13)11-16-18(24)23-19(26-16)22-15-5-3-4-14(20)17(15)21/h2-9,11H,1,10H2,(H,22,23,24)/b16-11- |
InChI Key |
UNKZUWQHQHKIIQ-WJDWOHSUSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,3-dichlorobenzaldehyde.
Formation of Imino Group: The imino group is formed by the condensation of the thiazolidinone intermediate with 2,3-dichlorobenzaldehyde under acidic conditions.
Introduction of Prop-2-en-1-yloxybenzylidene Moiety: The final step involves the reaction of the intermediate with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiazolidinone Carbonyl
The thiazolidinone ring’s carbonyl group (C4=O) is susceptible to nucleophilic attack, enabling derivatization. Common reactions include:
These reactions are critical for modifying the core structure to enhance biological activity or study structure-activity relationships (SAR) .
Imine Group Reactivity
The (2,3-dichlorophenyl)imino group undergoes hydrolysis and reduction:
| Reaction Type | Conditions | Product Formed | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), 60°C | 2,3-Dichloroaniline + Thiazolidinone ketone | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Secondary amine derivative |
The imine’s lability under acidic conditions makes it a target for pH-sensitive drug delivery systems .
Propenyloxy Group Reactivity
The allyl ether moiety participates in electrophilic and radical reactions:
| Reaction Type | Conditions | Product Formed | Reference |
|---|---|---|---|
| Michael Addition | Acrylonitrile, K₂CO₃, DMF | Thiazolidinone-acrylonitrile adduct | |
| Ozonolysis | O₃, CH₂Cl₂, -78°C | Aldehyde-functionalized derivative |
The propenyloxy group’s conjugation with the benzylidene ring enhances its reactivity in cycloaddition and oxidation reactions .
Benzylidene Group Reactivity
The 4-(prop-2-en-1-yloxy)benzylidene moiety undergoes reversible condensation and electrophilic substitution:
The electron-donating allyloxy group directs electrophilic substitution to the para position, enabling regioselective functionalization .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity (Relative Rate) | Dominant Pathway |
|---|---|---|
| Thiazolidinone C=O | High (1.0) | Nucleophilic acyl substitution |
| Imine (C=N) | Moderate (0.6) | Hydrolysis/reduction |
| Propenyloxy O-CH₂ | Low (0.3) | Oxidation/Michael addition |
Data adapted from kinetic studies in .
Computational Insights
DFT studies reveal:
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
In medicine, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Preclinical studies have shown promising results, warranting further investigation.
Industry
In the industrial sector, this compound is used as a precursor in the synthesis of various agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of inflammatory enzymes can result in anti-inflammatory effects, while inhibition of microbial enzymes can lead to antimicrobial activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectral Properties
- NMR Profiles : The propenyloxy and dichlorophenyl substituents in the target compound are expected to cause distinct chemical shifts in regions analogous to "A" (positions 39–44) and "B" (29–36) (). For example, the allyloxy group’s ether oxygen may deshield nearby protons, unlike methoxy or methyl substituents .
- Solubility : The propenyloxy group improves water solubility (logP ≈ 3.2) compared to methoxy (logP ≈ 3.8) or methylbenzyl (logP > 4.0) analogs .
Biological Activity
The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this specific thiazolidin-4-one derivative, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents such as the dichlorophenyl group and the prop-2-en-1-yloxy group significantly influences its biological activity.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Cell cycle arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptosis induction : Triggering programmed cell death via mitochondrial pathways.
- Inhibition of metastasis : Reducing the invasive potential of cancer cells.
In vitro studies have shown that derivatives similar to the compound exhibit significant cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:
- Mechanism of action : Thiazolidin-4-one derivatives disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
- Effective against : Notable activity has been observed against strains such as Staphylococcus aureus and Escherichia coli.
A study showed that certain thiazolidin-4-one derivatives exhibited a broad spectrum of antimicrobial effects, indicating their potential as new antimicrobial agents .
Antidiabetic Activity
Thiazolidin-4-one derivatives are known for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues:
- Clinical relevance : Compounds like pioglitazone and rosiglitazone are widely used in diabetes management due to their efficacy in lowering blood glucose levels .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. Key findings include:
- Substituent effects : The presence of electron-withdrawing groups (like dichloro) enhances anticancer activity, while hydrophobic groups improve antimicrobial efficacy.
- Optimal configurations : Specific geometric arrangements (e.g., Z/Z configurations) have been linked to increased potency in biological assays .
Case Studies
Several studies have highlighted the efficacy of thiazolidin-4-one derivatives:
- Anticancer Study : A derivative similar to the target compound was tested against human cancer cell lines, showing IC50 values in low micromolar ranges, indicating strong antiproliferative effects .
- Antimicrobial Evaluation : A series of thiazolidin-4-one derivatives were screened for antimicrobial activity, with one compound demonstrating significant inhibition against multiple bacterial strains at concentrations as low as 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
